Lys-Gln-Ala-Gly-Asp-Val

Vue d'ensemble

Description

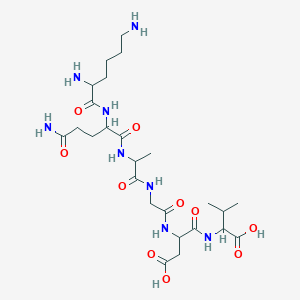

Lys-Gln-Ala-Gly-Asp-Val is a peptide sequence consisting of six amino acids: lysine, glutamine, alanine, glycine, aspartic acid, and valine. This sequence is found at the carboxyl-terminal end of the fibrinogen γ-chain. It is known for its role as a cell adhesion peptide, mediating cell adhesion through the integrin α 2b β 3 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lys-Gln-Ala-Gly-Asp-Val can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Hydrolysis and Stability

Peptide bonds in KQAGDV are susceptible to hydrolysis under specific conditions:

For example, deamidation of Gln to glutamic acid occurs under neutral-to-basic conditions, altering the peptide’s charge and bioactivity .

Enzymatic Cleavage

KQAGDV’s sequence (K-Q-A-G-D-V ) allows cleavage by proteases:

| Enzyme | Specificity | Cleavage Site | Reference |

|---|---|---|---|

| Trypsin | Lys/Arg at C-terminus | Lys¹↓Gln² | |

| Aminopeptidases | N-terminal residues | Lys¹ release | |

| Endopeptidases | Gly-X bonds | Gly⁴↓Asp⁵ |

Enzymatic degradation is critical in biological systems, influencing its half-life and functional interactions .

Oxidation and Post-Translational Modifications

Though KQAGDV lacks cysteine or methionine (common oxidation targets), other modifications include:

- Lysine ε-amino group reactivity :

- C-terminal modifications : Esterification or amidation to enhance stability.

Functional Interactions

KQAGDV mediates cell adhesion via αIIbβ3 integrin binding through its Asp residue . This interaction involves:

- Electrostatic interactions between Asp’s carboxylate and integrin’s metal ion-dependent adhesion site (MIDAS) .

- Hydrophobic stabilization via Val and Ala residues .

Stability Under Physiological Conditions

| Factor | Effect on KQAGDV |

|---|---|

| pH 7.4, 37°C | Stable for 24–48 hours; slow deamidation |

| Oxidative Stress | Minimal degradation (no Cys/Met) |

| Protease-rich | Rapid cleavage (e.g., in blood plasma) |

Applications De Recherche Scientifique

Biomedical Applications

1.1 Cell Adhesion and Proliferation

Lys-Gln-Ala-Gly-Asp-Val has been shown to influence cell adhesion, proliferation, and migration. Research indicates that this peptide can enhance smooth muscle cell adhesion on modified surfaces and polymer scaffolds, which is critical for tissue engineering applications . The ability to promote cell attachment is essential for developing effective biomaterials that can integrate with biological tissues.

1.2 Hemostatic Sealants

In a study focused on the design of fibrin-inspired sealants, this compound was utilized to create peptides that mimic the clotting mechanism of fibrin. These peptides were engineered to form stable assemblies through isopeptide bond-mediated interactions, demonstrating superior hemostatic properties compared to traditional fibrin sealants. This application is particularly relevant for clinical settings involving traumatic coagulopathy and impaired blood clotting .

1.3 Integrin Binding and Platelet Function Inhibition

The sequence this compound has been identified as a specific binding motif for integrins, particularly in relation to fibrinogen (Fg) interactions with GPIIb/IIIa receptors on platelets. This characteristic makes it a candidate for therapeutic agents aimed at modulating platelet function, which is crucial in preventing thrombosis and managing cardiovascular diseases .

Tissue Engineering and Regenerative Medicine

2.1 Scaffold Development

The incorporation of this compound into biomaterials can enhance their biocompatibility and functionality. For instance, when conjugated to hydrogels or other scaffold materials, this peptide can improve the attachment and proliferation of neural stem cells (NSCs), facilitating their differentiation into neurons . This application highlights its potential in developing scaffolds for neural tissue engineering.

2.2 Wound Healing

Peptides like this compound are being explored for their roles in wound healing processes. By promoting cell migration and matrix deposition, these peptides can be integrated into topical formulations or dressings to enhance healing rates in various types of wounds.

Case Studies

Mécanisme D'action

Lys-Gln-Ala-Gly-Asp-Val exerts its effects by binding to the integrin α 2b β 3 on the cell surface. This interaction mediates cell adhesion and signaling pathways that promote cell growth and differentiation. The peptide’s ability to enhance smooth muscle cell adhesion is particularly notable .

Comparaison Avec Des Composés Similaires

Similar Compounds

Arg-Gly-Asp (RGD): Another well-known cell adhesion peptide that binds to integrins.

Gly-Arg-Gly-Asp-Ser (GRGDS): A peptide sequence that also promotes cell adhesion through integrin binding.

Uniqueness

Lys-Gln-Ala-Gly-Asp-Val is unique due to its specific sequence and its role in the fibrinogen γ-chain. Its ability to mediate cell adhesion through the integrin α 2b β 3 distinguishes it from other cell adhesion peptides .

Activité Biologique

Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) is a peptide known for its significant biological activity, particularly in the context of cell adhesion, hemostasis, and potential therapeutic applications. This article details the biological properties of KQAGDV, supported by research findings, case studies, and comparative data.

- Molecular Formula : C₁₈H₃₄N₆O₈

- Molecular Weight : 616.664 g/mol

- CAS Number : 80755-87-9

1. Cell Adhesion and Growth

KQAGDV has been shown to enhance smooth muscle cell adhesion and proliferation on various polymer substrates. At concentrations as low as 2 nM, it significantly improves the attachment and growth of these cells, which is critical for tissue engineering applications .

2. Hemostatic Properties

Recent studies have highlighted the use of KQAGDV in developing fibrin-inspired sealants that mimic natural clotting mechanisms. These sealants exhibit superior hemostatic properties compared to traditional fibrin-based products. The peptide facilitates the formation of stable cross-links through transglutaminase-mediated reactions, enhancing mechanical strength and biocompatibility .

3. Integrin Binding

KQAGDV is recognized by specific integrins involved in platelet aggregation and wound healing processes. It is particularly noted for its role in binding to glycoprotein IIb/IIIa receptors on platelets, which are crucial for platelet aggregation during hemostasis. The sequence has been identified as a specific ligand for fibrinogen, indicating its potential as a therapeutic target in antiplatelet drug development .

Case Studies

- Sealant Efficacy : In a study evaluating the performance of engineered sealants incorporating KQAGDV, it was found that these peptides not only enhanced clot formation but also provided mechanical stability under physiological conditions. The sealants demonstrated a significant reduction in bleeding time in animal models compared to controls .

- Platelet Interaction : Another investigation assessed the interaction between KQAGDV and platelets. It was discovered that this peptide effectively inhibited fibrinogen binding to platelet receptors, showcasing its potential as an anti-thrombotic agent .

Comparative Analysis

The following table summarizes the biological activities of KQAGDV compared to other peptides known for similar functions:

Propriétés

IUPAC Name |

2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFFVKJJYBBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404916 | |

| Record name | Lys-Gln-Ala-Gly-Asp-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80755-87-9 | |

| Record name | Lys-Gln-Ala-Gly-Asp-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.